

Application Notes and Protocols for CCC-0975 Treatment

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Compound of Interest

Compound Name: CCC-0975

Cat. No.: B1225870

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Introduction

CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] The persistence of cccDNA in the nucleus of infected hepatocytes is a major reason for the difficulty in curing chronic HBV infection and for viral rebound after cessation of antiviral therapy.[2] **CCC-0975** presents a promising therapeutic strategy by targeting a crucial step in the HBV life cycle, the conversion of relaxed circular DNA (rcDNA) to the persistent cccDNA form.[1][2] These application notes provide detailed protocols for the experimental design of **CCC-0975** treatment in both in vitro and in vivo research settings.

Mechanism of Action

CCC-0975 interferes with the conversion of HBV rcDNA to cccDNA.[1][2] This process is essential for the establishment and maintenance of the stable pool of cccDNA that serves as the transcriptional template for all viral RNAs. The proposed mechanism of action is the inhibition of the deproteination of rcDNA, a critical step that precedes the conversion to cccDNA.[3][4][5] By blocking this conversion, **CCC-0975** reduces the formation of new cccDNA molecules without directly inhibiting HBV DNA replication or promoting the degradation of existing cccDNA.[1][2]

Data Presentation

Quantitative Data Summary

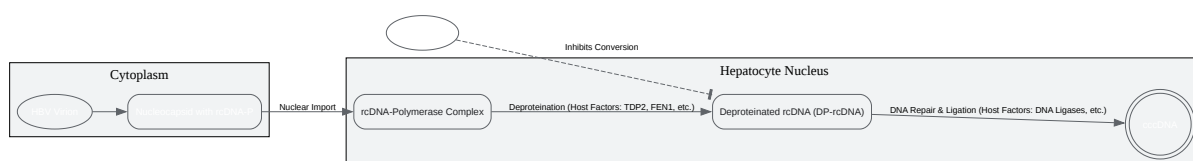
The following table summarizes the key quantitative data for **CCC-0975** from in vitro studies.

| Parameter | Cell Line/System | Value | Reference |
|---------------------------------|------------------|---------------|-----------|
| EC50 | HepDES19 | 10 μ M | [1][2] |
| Primary Duck Hepatocytes (DHBV) | 3 μ M | [2] | |
| CC50 | HepDE19 | > 110 μ M | [2] |
| Selectivity Index (SI) | HepDE19 | > 11 | [1] |

EC50 (50% Effective Concentration): The concentration of **CCC-0975** that inhibits 50% of the HBV cccDNA formation. CC50 (50% Cytotoxic Concentration): The concentration of **CCC-0975** that causes a 50% reduction in cell viability.[6] Selectivity Index (SI): Calculated as CC50/EC50, it represents the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.[1][6]

Mandatory Visualizations

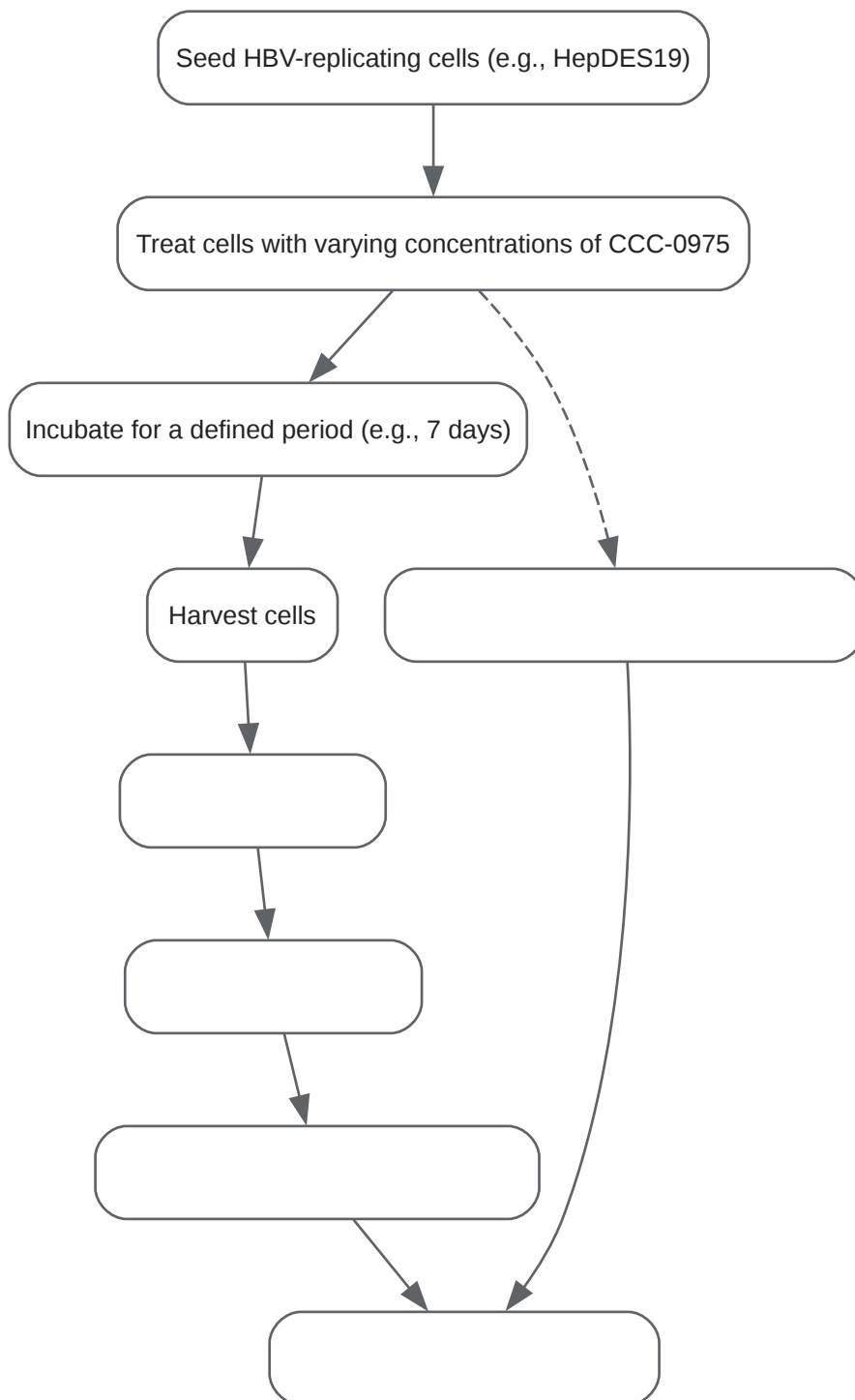
Signaling Pathway of HBV cccDNA Formation and Inhibition by CCC-0975



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Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory action of **CCC-0975**.

Experimental Workflow for In Vitro Evaluation of CCC-0975



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Caption: Workflow for assessing **CCC-0975** efficacy and cytotoxicity in cell culture.

Experimental Protocols

In Vitro Studies

1. Cell Culture Models for HBV cccDNA Formation

- **HepDES19 Cells:** A human hepatoblastoma cell line containing an integrated HBV genome under the control of a tetracycline-off promoter. Removal of tetracycline induces HBV replication and cccDNA formation.
- **HepG2-NTCP Cells:** HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the entry receptor for HBV. These cells are susceptible to de novo HBV infection and subsequent cccDNA formation.
- **Primary Human Hepatocytes (PHHs):** The most physiologically relevant model, but with limitations in availability and lifespan.^[7]
- **Primary Duck Hepatocytes (PDHs):** Used for studying Duck Hepatitis B Virus (DHBV), a related hepadnavirus, as a surrogate model.^[2]

2. Protocol for In Vitro Treatment with **CCC-0975**

- **Cell Seeding:** Seed the chosen cell line (e.g., HepDES19) in 6-well plates. For HepDES19 cells, culture in the presence of tetracycline to suppress HBV expression.
- **Induction of HBV Replication:** For HepDES19 cells, remove tetracycline from the culture medium to induce HBV replication and cccDNA formation. For HepG2-NTCP cells, infect with HBV.
- **Compound Treatment:** Prepare stock solutions of **CCC-0975** in DMSO. Dilute the stock solution to desired final concentrations in the cell culture medium. A typical concentration range for dose-response studies would be from 0.1 μM to 50 μM . Include a vehicle control (DMSO) at the same final concentration as the highest **CCC-0975** concentration.

- Incubation: Treat the cells with the **CCC-0975**-containing medium. The treatment duration can vary, but a 7-day incubation with medium and compound changes every 2-3 days is a common starting point.[\[2\]](#)
- Cell Harvesting: After the incubation period, wash the cells with PBS and harvest them for DNA extraction.

3. Protocol for Hirt DNA Extraction to Isolate cccDNA

This method selectively extracts low molecular weight, protein-free DNA, including cccDNA and rcDNA, while precipitating high molecular weight chromosomal DNA.

- Lysis: Lyse the harvested cells with a lysis buffer containing SDS (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.7% SDS).
- Salt Precipitation: Add a high concentration of salt (e.g., 1 M KCl) to the lysate and incubate on ice overnight. This precipitates the chromosomal DNA and proteins.
- Centrifugation: Centrifuge the lysate at high speed to pellet the precipitated material.
- Supernatant Collection: Carefully collect the supernatant, which contains the Hirt DNA.
- DNA Purification: Purify the DNA from the supernatant using phenol:chloroform extraction followed by ethanol precipitation.
- Resuspension: Resuspend the purified DNA pellet in TE buffer.

4. Protocol for Southern Blot Analysis of cccDNA

Southern blotting is the gold standard for distinguishing and quantifying different HBV DNA species.

- Agarose Gel Electrophoresis: Separate the extracted Hirt DNA on a 1.2% agarose gel. The different forms of HBV DNA (cccDNA, rcDNA, and single-stranded DNA) will migrate at different rates.
- Denaturation and Neutralization: Treat the gel with denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) and then with neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).

- **Transfer:** Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+).
- **Hybridization:** Hybridize the membrane with a ^{32}P -labeled HBV-specific DNA probe overnight at 65°C .
- **Washing:** Wash the membrane to remove unbound probe.
- **Detection:** Expose the membrane to a phosphor screen and visualize the DNA bands using a phosphorimager. The intensity of the bands corresponding to cccDNA and rcDNA can be quantified.

5. Protocol for Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Seed cells in a 96-well plate at a suitable density.
- **Compound Treatment:** Treat the cells with the same concentrations of **CCC-0975** as in the efficacy assay.
- **Incubation:** Incubate for the same duration as the efficacy assay.
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Studies

1. Animal Models for HBV Research

- **HBV Transgenic Mice:** Mice that have the HBV genome integrated into their own genome. These models are useful for studying HBV replication but do not form cccDNA from rcDNA. [\[8\]](#)

- Humanized Liver Mice: Immunodeficient mice transplanted with human hepatocytes. These models support the entire HBV life cycle, including cccDNA formation, but are expensive and technically challenging.[9]
- AAV-HBV Mouse Model: Mice transduced with an adeno-associated virus vector carrying the HBV genome. This can lead to the formation of cccDNA-like molecules.
- Duck Hepatitis B Virus (DHBV) Model: Ducks naturally infected with DHBV are a useful model for studying hepadnavirus replication and cccDNA formation.[3]

2. General Protocol for In Vivo Evaluation of **CCC-0975**

Note: Specific dosing and formulation for **CCC-0975** in vivo have not been extensively published. The following is a general guideline based on typical preclinical studies of small molecule inhibitors.

- Compound Formulation: For oral administration, **CCC-0975** can be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. A sample formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be adjusted based on the desired dose and the solubility of the compound.
- Animal Dosing:
 - Route of Administration: Oral gavage is a common route for small molecule inhibitors.
 - Dosing Regimen: Dosing can be once or twice daily. The specific dose will need to be determined through dose-ranging studies.
 - Treatment Duration: Treatment duration can vary from a few weeks to several months depending on the study objectives.
- Monitoring Efficacy:
 - Serum HBV DNA: Collect blood samples periodically and quantify serum HBV DNA levels by qPCR.

- Serum HBsAg and HBeAg: Measure serum levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) by ELISA.
- Intrahepatic cccDNA: At the end of the study, sacrifice the animals and isolate DNA from the liver. Quantify cccDNA levels using Southern blotting or cccDNA-specific qPCR.
- Toxicity Monitoring: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and alterations in liver enzymes (ALT, AST) in the serum.

Conclusion

CCC-0975 is a valuable research tool for studying the mechanisms of HBV cccDNA formation and for the development of novel anti-HBV therapeutics. The protocols outlined in these application notes provide a framework for the in vitro and in vivo evaluation of **CCC-0975** and similar compounds targeting HBV cccDNA. Careful experimental design and the use of appropriate controls are essential for obtaining reliable and reproducible results.

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